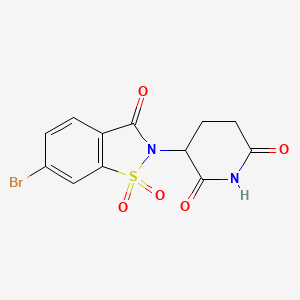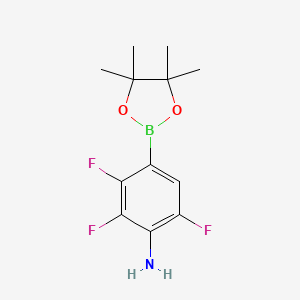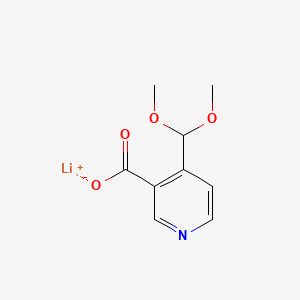![molecular formula C13H16FNO B13468530 [5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: is a complex organic compound that features a bicyclic structure with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it may be used as a probe to study the interactions of fluorinated compounds with biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the bicyclic structure provides rigidity and specificity. This compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- [5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- [5-(3-Bromophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- [5-(3-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
Uniqueness: The presence of the fluorine atom in [5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This fluorinated compound may also exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
[5-(3-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H16FNO/c14-11-3-1-2-10(4-11)13-5-12(6-13,9-16)7-15-8-13/h1-4,15-16H,5-9H2 |
InChI Key |
OXKRTDQCHPMACE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC(=CC=C3)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


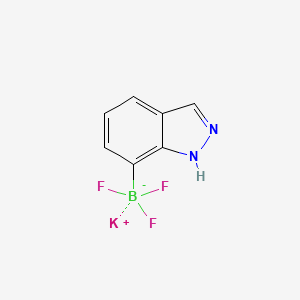
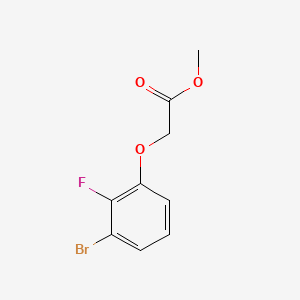
![Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate](/img/structure/B13468466.png)
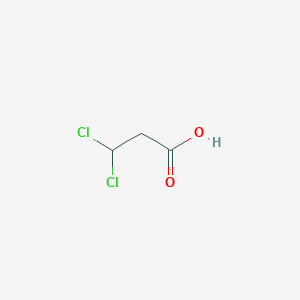
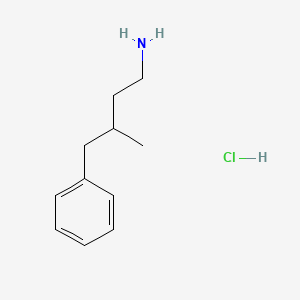
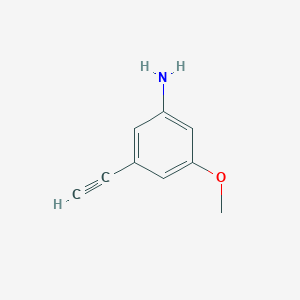
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13468491.png)

![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)
